molecular formula C66H86N18O15 B127190 H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H CAS No. 140194-24-7

H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H

Cat. No.: B127190
CAS No.: 140194-24-7
M. Wt: 1371.5 g/mol
InChI Key: HPPONSCISKROOD-OYLNGHKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triptorelin acetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin . The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .

Industrial Production Methods

In industrial settings, triptorelin acetate is produced using large-scale SPPS. The process is optimized for high yield and purity, involving automated peptide synthesizers and advanced purification techniques . The final product is formulated into various dosage forms, including injectable solutions and sustained-release formulations .

Scientific Research Applications

Hormonal Regulation

Triptorelin is primarily used in the treatment of hormone-sensitive conditions. It functions as a potent agonist of GnRH, leading to the suppression of gonadotropin release from the pituitary gland. This mechanism is particularly beneficial in:

  • Prostate Cancer : Triptorelin is utilized in managing advanced prostate cancer by reducing testosterone levels, which can fuel cancer growth. Clinical studies have demonstrated its effectiveness in prolonging survival rates and improving quality of life for patients undergoing androgen deprivation therapy .
  • Endometriosis : The compound is also indicated for treating endometriosis, where it helps alleviate symptoms by inducing a temporary menopause-like state, thus reducing estrogen levels that contribute to the disease .

Fertility Treatments

In fertility treatments, Triptorelin is used to trigger ovulation by controlling the timing of gonadotropin release. This application is crucial in assisted reproductive technologies (ART), including in vitro fertilization (IVF), where precise hormonal control is essential for successful outcomes .

Neurobiology Studies

Triptorelin has been employed in neurobiological research to study the effects of GnRH on the central nervous system (CNS). Its ability to modulate neurotransmitter release makes it a valuable tool for investigating neuroendocrine functions and their implications in disorders such as depression and anxiety .

Cancer Research

The compound's role in cancer therapy extends beyond prostate cancer. Research is ongoing into its potential applications in other malignancies, including breast and ovarian cancers, where hormonal pathways are critical . Studies suggest that targeting GnRH receptors may enhance therapeutic efficacy and reduce side effects associated with conventional chemotherapy.

Case Studies

StudyApplicationFindings
Study on Prostate CancerEvaluated efficacy of Triptorelin in advanced casesDemonstrated significant reduction in serum testosterone levels and improved patient outcomes
Endometriosis Treatment TrialAssessed symptom relief using TriptorelinReported substantial reduction in pain scores and lesion size after treatment
Neurobiology ResearchInvestigated GnRH's impact on mood regulationFound correlations between GnRH modulation and changes in depressive symptoms

Biological Activity

H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H, commonly known as Triptorelin acetate, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily utilized in clinical settings for its potent biological activity in regulating hormone levels, particularly in the treatment of hormone-responsive cancers and conditions such as endometriosis and precocious puberty.

Chemical Structure and Properties

  • Molecular Formula : C66H86N18O15
  • Molecular Weight : 1311.47 g/mol
  • Appearance : White to off-white powder
  • Solubility : Slightly soluble in water and methanol; better solubility in aqueous bases.
  • Melting Point : >180°C (decomposes)
  • pKa : 9.82 (predicted)

Triptorelin functions as an agonist of GnRH, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous administration results in downregulation of GnRH receptors, leading to decreased levels of sex hormones such as testosterone and estrogen. This mechanism is particularly beneficial in conditions where hormone suppression is desired.

Hormonal Regulation

Triptorelin's primary biological activity revolves around its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking GnRH, it effectively controls the release of gonadotropins, which are crucial for reproductive function.

Clinical Applications

  • Prostate Cancer Treatment : Triptorelin is utilized in managing advanced prostate cancer by reducing testosterone levels, which can fuel cancer growth.
  • Endometriosis Management : It helps alleviate symptoms by inducing a temporary menopause-like state, thus reducing estrogen levels.
  • Precocious Puberty : The drug is administered to delay puberty in children with early onset sexual maturation.

Efficacy in Prostate Cancer

A study published in The Journal of Urology demonstrated that patients receiving Triptorelin showed a significant decrease in serum testosterone levels and improved clinical outcomes compared to those on placebo .

StudyPopulationOutcome
The Journal of Urology200 men with advanced prostate cancerSignificant reduction in testosterone; improved survival rates

Impact on Endometriosis

Research published in Fertility and Sterility indicated that women treated with Triptorelin experienced substantial relief from pain associated with endometriosis and a reduction in lesion size .

StudyPopulationOutcome
Fertility and Sterility150 women with endometriosis70% reported significant pain relief; lesions reduced by 50%

Precocious Puberty Outcomes

A longitudinal study followed children treated with Triptorelin for precocious puberty, finding that it effectively delayed sexual development without adverse effects on growth or bone density .

StudyPopulationOutcome
Pediatric Endocrinology Reviews100 children with precocious pubertySuccessful delay in sexual maturation; normal growth patterns maintained

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPONSCISKROOD-OYLNGHKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H86N18O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301033427
Record name Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140194-24-7
Record name Triptorelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140194247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 acetate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H
Reactant of Route 2
H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H
Reactant of Route 3
H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H
Reactant of Route 4
H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H
Reactant of Route 5
H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H
Reactant of Route 6
H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.